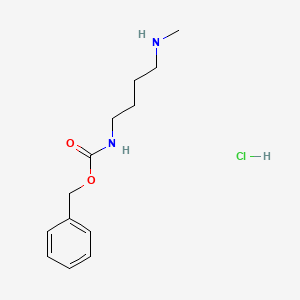

1-Methylamino-4-cbz-aminobutane hcl

Description

Contextual Placement within Advanced Organic and Synthetic Chemistry Research

1-Methylamino-4-Cbz-aminobutane HCl is a bifunctional molecule that incorporates a secondary amine, a carbamate-protected primary amine, and a hydrochloride salt. Its structure is relevant to the broader field of polyamine chemistry. Polyamines are organic compounds with two or more primary amino groups and play crucial roles in cellular physiology. nih.govresearchgate.net The synthesis and modification of polyamine derivatives are of great interest for various applications. researchgate.net The presence of the benzyloxycarbonyl (Cbz) protecting group places this compound squarely within the context of modern synthetic strategies that require selective manipulation of functional groups. biosynsis.comresearchgate.net The use of protecting groups like Cbz is a cornerstone of multi-step organic synthesis, allowing for the controlled construction of complex molecules by temporarily masking the reactivity of certain functional groups. organic-chemistry.orgnumberanalytics.com

The hydrochloride salt form of this compound suggests its isolation and handling as a stable, crystalline solid, a common practice for amine-containing compounds. The study of such molecules contributes to the fundamental understanding of reaction mechanisms, regioselectivity, and the strategic application of protecting groups in the synthesis of more complex target structures. nih.govrsc.org

Historical and Conceptual Development of Related Butane (B89635) Scaffolds and Protected Amines in Complex Organic Synthesis

The butane scaffold, a four-carbon chain, is a fundamental building block in organic chemistry. Its derivatives, particularly those with multiple functional groups, are valuable intermediates in the synthesis of a wide array of organic molecules. The development of methods to selectively functionalize such scaffolds has been a continuous effort in synthetic chemistry.

The concept of amine protection has a rich history, with the benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, being a landmark development for peptide synthesis. total-synthesis.commasterorganicchemistry.com This discovery enabled the controlled, stepwise assembly of amino acids into peptides. total-synthesis.com Before the advent of reliable protecting groups, the synthesis of even simple peptides was a formidable challenge due to the nucleophilic nature of the amine group, which could lead to undesired side reactions. researchgate.netmasterorganicchemistry.com

The evolution of protecting group chemistry has led to a diverse toolbox of protecting groups with varying stabilities and deprotection conditions, allowing for orthogonal strategies in complex syntheses. organic-chemistry.orgmasterorganicchemistry.com An orthogonal strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others. organic-chemistry.org The Cbz group, for instance, is stable to basic and many acidic conditions but can be readily removed by catalytic hydrogenation. total-synthesis.comresearchgate.net This specific reactivity profile makes it a valuable tool in the synthetic chemist's arsenal.

The synthesis of polyamines and their derivatives often requires careful selection of protecting groups to achieve regioselectivity. nih.govresearchgate.net The ability to selectively protect one amine in the presence of others is crucial for the synthesis of unsymmetrical polyamine conjugates. acs.org The study of compounds like 1-Methylamino-4-Cbz-aminobutane HCl builds upon this long history, exploring the nuances of reactivity and selectivity in molecules containing multiple amine functionalities.

Rationale for Comprehensive Academic Inquiry into the Chemical Transformations and Elucidation of 1-Methylamino-4-Cbz-aminobutane HCl

A comprehensive academic inquiry into 1-Methylamino-4-Cbz-aminobutane HCl is warranted by its potential as a versatile building block in organic synthesis. Understanding its chemical transformations is key to unlocking its synthetic utility. The presence of two distinct amine functionalities—a secondary amine and a Cbz-protected primary amine—presents opportunities for selective reactions. For instance, the secondary amine can potentially undergo reactions like alkylation or acylation while the Cbz-protected amine remains inert. Conversely, deprotection of the Cbz group would liberate a primary amine, opening up a different set of possible transformations. total-synthesis.com

Scope and Delimitation of the Present Research Outline: Focus on Chemical Synthesis, Reactivity, Advanced Elucidation, and Theoretical Studies

This article focuses exclusively on the academic and chemical aspects of 1-Methylamino-4-Cbz-aminobutane HCl. The scope is strictly limited to:

Chemical Synthesis: Methodologies for the preparation of the title compound and related structures.

Reactivity: Exploration of the chemical transformations possible at the different functional groups within the molecule.

Advanced Elucidation: The use of sophisticated analytical techniques to determine the precise structure and stereochemistry of the compound and its reaction products. numberanalytics.comomicsonline.org

Theoretical Studies: Computational investigations into the molecule's electronic structure, conformational preferences, and reaction mechanisms. nih.gov

This research outline explicitly excludes any discussion of clinical applications, pharmacological activity, dosage, administration, safety profiles, or adverse effects. The focus remains firmly on the fundamental chemistry of the compound.

Properties

Molecular Formula |

C13H21ClN2O2 |

|---|---|

Molecular Weight |

272.77 g/mol |

IUPAC Name |

benzyl N-[4-(methylamino)butyl]carbamate;hydrochloride |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-14-9-5-6-10-15-13(16)17-11-12-7-3-2-4-8-12;/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,15,16);1H |

InChI Key |

JMANDCOFVSMTGM-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCNC(=O)OCC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Iii. Advanced Spectroscopic and Structural Elucidation of 1 Methylamino 4 Cbz Aminobutane Hcl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 1-Methylamino-4-Cbz-aminobutane HCl by mapping the connectivity of atoms and revealing their spatial relationships.

While a one-dimensional ¹H NMR spectrum offers initial information on the types and number of protons, the complexity of 1-Methylamino-4-Cbz-aminobutane HCl, with its multiple methylene (B1212753) groups and exchangeable protons, requires multi-dimensional NMR techniques for complete assignment.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the methyl group on the secondary amine, the methylene groups of the butane (B89635) chain, the benzylic protons of the Cbz group, and the aromatic protons. The hydrochloride salt form means that the amine protons (NH and NH₂) will be broadened and may exchange with residual water in the solvent, complicating their direct observation and coupling analysis.

¹³C NMR Spectroscopy : The carbon spectrum will display signals for all unique carbon atoms, including the methyl carbon, the four carbons of the butane chain, the benzylic carbon, the aromatic carbons, and the carbonyl carbon of the carbamate (B1207046). The chemical shifts are indicative of the electronic environment of each carbon. rsc.orgchembk.comnih.gov

2D-COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For 1-Methylamino-4-Cbz-aminobutane HCl, COSY is crucial for establishing the sequence of the butyl chain by showing correlations between adjacent methylene groups (e.g., H-1' to H-2', H-2' to H-3', and H-3' to H-4'). wiley-vch.de

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is essential for assigning the carbon signals corresponding to each protonated carbon in the molecule, such as the N-methyl group, the butyl chain methylenes, and the benzylic CH₂.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is a powerful tool for piecing together the entire molecular structure. Key HMBC correlations would include:

From the N-methyl protons to the adjacent methylene carbon (C-1') of the butane chain.

From the NH proton of the carbamate to the carbonyl carbon and the adjacent methylene carbon (C-4').

From the benzylic protons of the Cbz group to the carbonyl carbon and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the flexible butyl chain and the orientation of the Cbz group. For instance, NOE cross-peaks could be observed between the aromatic protons and the benzylic protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1-Methylamino-4-Cbz-aminobutane Moiety (Note: Data is illustrative, based on typical values for similar structures in CDCl₃ or DMSO-d₆. Actual values may vary based on solvent and experimental conditions.)

| Position | Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | N-CH₃ | ~2.5 (s) | ~35 | C-1' |

| 1' | -CH₂- | ~2.8 (t) | ~48 | C-2', N-CH₃ |

| 2' | -CH₂- | ~1.6 (quint) | ~25 | C-1', C-3' |

| 3' | -CH₂- | ~1.5 (quint) | ~28 | C-2', C-4' |

| 4' | -CH₂- | ~3.2 (q) | ~40 | C-3', C=O (Cbz) |

| Cbz | C=O | - | ~156 | H-4', H (Benzylic) |

| Cbz | -CH₂-Ph | ~5.1 (s) | ~67 | C=O, C (Aromatic ipso) |

| Cbz | Phenyl | ~7.3-7.4 (m) | ~128-136 | H (Benzylic) |

The carbamate (Cbz) group in the molecule introduces a potential for restricted rotation around the C-N bond due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl group. This can lead to the existence of syn and anti rotamers. wiley-vch.de

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to probe this conformational isomerism. At low temperatures, the rotation around the C-N bond may be slow enough on the NMR timescale to observe separate signals for the syn and anti conformers. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal. By analyzing the lineshape changes and the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For typical N-alkylcarbamates, these barriers are in the range of 12-16 kcal/mol. wiley-vch.de

The solubility and conformation of 1-Methylamino-4-Cbz-aminobutane HCl are highly dependent on the solvent. As an ammonium (B1175870) hydrochloride salt, it is more soluble in polar, protic solvents like D₂O or methanol-d₄.

Solvent Effects : Changing the NMR solvent can induce significant changes in chemical shifts, particularly for protons involved in hydrogen bonding (the NH and NH₂ protons). In aprotic solvents like DMSO-d₆, hydrogen bonding with the solvent is more pronounced, which can slow down proton exchange and sometimes allow for the observation of couplings to these protons. Aromatic solvents can induce specific shifts due to anisotropic effects, which can be useful for resolving overlapping signals.

Temperature Studies : In addition to DNMR for rotational barriers, variable temperature studies can provide information about hydrogen bonding dynamics. As temperature increases, hydrogen bonds weaken, and proton exchange rates increase, leading to signal broadening and eventual disappearance of the exchangeable proton signals.

High-Resolution Mass Spectrometry (HRMS) for Detailed Elemental Composition and Fragmentation Pathway Analysis

HRMS provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For 1-Methylamino-4-Cbz-aminobutane HCl, HRMS would confirm the molecular formula C₁₃H₂₁N₂O₂⁺ (for the protonated free base).

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation fingerprint that is characteristic of the molecule's structure.

For 1-Methylamino-4-Cbz-aminobutane HCl, key fragmentation pathways would include:

Loss of the benzylic group : A prominent fragmentation pathway for Cbz-protected amines is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91.

Decarboxylation : Loss of CO₂ from the carbamate is another common fragmentation route.

Alpha-Cleavage : Cleavage of the C-C bond alpha to the nitrogen atoms is a characteristic fragmentation for amines. For the primary amine end (after the Cbz group is cleaved) or the secondary amine end, this would result in specific iminium ions. For example, cleavage alpha to the N-methylamino group would produce a fragment corresponding to [CH₂=NHCH₃]⁺.

Table 2: Predicted Key MS/MS Fragments for Protonated 1-Methylamino-4-Cbz-aminobutane ([C₁₃H₂₁N₂O₂]⁺, m/z 237.16)

| m/z (Predicted) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 149.12 | [M+H - C₇H₈]⁺ | Loss of toluene (B28343) from the Cbz group |

| 108.08 | [C₇H₉O]⁺ | Benzyl (B1604629) alcohol ion |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from benzyl cleavage |

| 86.10 | [C₅H₁₂N]⁺ | Iminium ion from cleavage of the C4-N bond |

| 71.07 | [C₄H₉N]⁺ | Azetidinium ion or related C4 structure |

| 44.05 | [C₂H₆N]⁺ | Iminium ion [CH₃NH=CH₂]⁺ from alpha-cleavage |

The most common ionization method for a molecule like 1-Methylamino-4-Cbz-aminobutane HCl is Electrospray Ionization (ESI), which is a soft ionization technique that typically produces protonated molecules [M+H]⁺. Due to the presence of two basic nitrogen atoms, a doubly charged ion [M+2H]²⁺ might also be observed, although likely at a much lower intensity.

In addition to protonation, adduct formation with cations present in the mobile phase or from glassware is common. Therefore, adducts such as [M+Na]⁺ and [M+K]⁺ may also be detected. Comparing the fragmentation patterns of these different adducts can sometimes provide complementary structural information. For instance, the fragmentation of sodium adducts often differs significantly from that of protonated molecules, yielding different sets of product ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Subtle Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and probing the molecular environment within a sample. rsc.org These techniques measure the vibrational energies of molecular bonds, which are unique to the type of bond and the atoms involved.

The IR and Raman spectra of 1-Methylamino-4-Cbz-aminobutane HCl are expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties. The benzyloxycarbonyl (Cbz) group, the secondary amine hydrochloride, the primary carbamate, and the aliphatic butane backbone all possess unique vibrational signatures.

Primary and secondary amines display characteristic N-H stretching absorptions in the 3300 to 3500 cm⁻¹ region of the IR spectrum. openstax.org For 1-Methylamino-4-Cbz-aminobutane HCl, the secondary amine hydrochloride salt (-NH₂⁺-) would show broad absorptions in the 2400-3000 cm⁻¹ range due to N-H stretching, while the N-H stretch of the carbamate group (-OCONH-) is expected around 3300-3400 cm⁻¹. openstax.orgresearchgate.net

The most prominent feature related to the Cbz group is the strong carbonyl (C=O) stretching vibration of the carbamate, typically observed between 1680 and 1720 cm⁻¹. researchgate.net The exact position is sensitive to the local electronic and hydrogen-bonding environment. Other key vibrational modes include C-H stretching from the aromatic ring (around 3030-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), as well as C-O stretching from the carbamate and benzyl ether linkages.

The table below summarizes the expected characteristic vibrational frequencies for the key functional groups in 1-Methylamino-4-Cbz-aminobutane HCl.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Secondary Amine Salt (R₂NH₂⁺) | N-H Stretch | 2400 - 3000 | Broad, Strong |

| Carbamate (R-NH-C=O) | N-H Stretch | 3300 - 3400 | Medium-Strong |

| Carbamate (R-NH-C=O) | C=O Stretch | 1680 - 1720 | Strong |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Aliphatic Chain (-CH₂-) | C-H Stretch | 2850 - 2960 | Strong |

| Ether/Carbamate | C-O Stretch | 1050 - 1250 | Strong |

| Amine Salt | N-H Bend | 1500 - 1600 | Medium |

| Note: The values are approximate and can shift based on the specific molecular environment, phase, and intermolecular interactions. |

In the solid state, molecules of 1-Methylamino-4-Cbz-aminobutane HCl are subject to extensive intermolecular hydrogen bonding. The N-H groups of the protonated secondary amine and the carbamate are strong hydrogen bond donors, while the carbonyl oxygen of the carbamate is a primary hydrogen bond acceptor. nih.gov

The formation of hydrogen bonds typically causes a red-shift (a shift to lower wavenumbers) and broadening of the stretching frequencies of the involved groups, particularly the N-H and C=O bands. researchgate.netaps.org For instance, the C=O stretching frequency in a non-hydrogen-bonded carbamate might appear at a higher wavenumber compared to the same group in a crystalline solid where it acts as a hydrogen bond acceptor. researchgate.net The degree of this shift can provide qualitative information about the strength and nature of the hydrogen-bonding network within the crystal lattice. Studies on related molecules like ethyl carbamate have shown that intermolecular interactions lead to the formation of specific hydrogen-bonded structures, such as cyclic dimers or linear chains, which can be identified by the appearance of new bands and shifts in the IR spectrum. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the molecular connectivity and stereochemistry.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions from the aromatic rings. For 1-Methylamino-4-Cbz-aminobutane HCl, the strong hydrogen bonds involving the ammonium and carbamate groups are expected to be the dominant forces directing the crystal packing.

A compound's ability to exist in more than one crystal form is known as polymorphism. acs.orgicdst.org Different polymorphs can exhibit distinct physical properties, and their study is crucial in materials science. Polymorphism can arise in derivatives of amino acids and related compounds due to the flexibility of the molecule and the variety of possible hydrogen-bonding arrangements. acs.org Identifying and characterizing different polymorphs would involve growing crystals under various conditions and analyzing their structures by X-ray diffraction.

A detailed crystal structure analysis provides precise measurements of all geometric parameters within the molecule. libretexts.org These experimental values can be compared to established values for similar chemical environments to identify any unusual strain or electronic effects. rsc.org

For 1-Methylamino-4-Cbz-aminobutane HCl, key parameters would include the lengths of the C=O, C-N, and C-O bonds within the carbamate group, the C-N bond lengths of the secondary amine, and the geometry of the benzene (B151609) ring. The torsional angles, which define the conformation of the flexible butane chain and the orientation of the Cbz group relative to the rest of the molecule, are also determined.

The following table provides typical average bond lengths for the types of bonds present in the target molecule, derived from crystallographic data of various organic compounds. rsc.org

| Bond Type | Hybridization | Typical Bond Length (Å) |

| C=O | sp²-sp² | 1.21 - 1.23 |

| C-N (Carbamate) | sp²-sp³ | 1.33 - 1.35 |

| C-O (Carbamate) | sp²-sp³ | 1.34 - 1.36 |

| C-O (Ether) | sp³-sp² | 1.43 - 1.45 |

| C-N (Amine) | sp³-sp³ | 1.47 - 1.49 |

| C-C (Aliphatic) | sp³-sp³ | 1.52 - 1.54 |

| C=C (Aromatic) | sp²-sp² | 1.38 - 1.40 |

| Note: These are average values; actual bond lengths in a specific crystal structure can vary. |

Advanced Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatography is an essential tool for separating, identifying, and purifying compounds. researchgate.net For research-grade materials like 1-Methylamino-4-Cbz-aminobutane HCl, high-performance liquid chromatography (HPLC) is the predominant technique for assessing chemical purity and isolating the compound from reaction byproducts or starting materials. researchgate.netnih.gov

Purity is typically assessed using reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

In a research context, preparative HPLC can be used to isolate the pure compound. nih.gov Furthermore, if chiral centers are present in derivatives of 1-Methylamino-4-Cbz-aminobutane HCl, specialized chiral chromatography methods are required to separate the enantiomers. youtube.comnih.gov This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. nih.goveijppr.com The choice of CSP and mobile phase is critical for achieving effective resolution. nih.gov Indirect methods, involving derivatization with a chiral reagent to form diastereomers, can also be employed to facilitate separation on a standard achiral column. nih.gov

The table below outlines common chromatographic approaches for the analysis and purification of 1-Methylamino-4-Cbz-aminobutane HCl and its derivatives.

| Method | Stationary Phase | Mobile Phase System | Application |

| RP-HPLC | C18, C8 | Water/Acetonitrile or Water/Methanol with TFA/Formic Acid | Purity assessment, reaction monitoring |

| Preparative RP-HPLC | C18, C8 (larger particles) | Water/Acetonitrile or Water/Methanol gradients | Isolation and purification of the final compound |

| Chiral HPLC (Direct) | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol or other non-polar/polar mixtures | Separation of enantiomers (for derivatives) |

| Normal Phase HPLC | Silica, Diol | Hexane/Ethyl Acetate or other non-polar mixtures | Separation of less polar impurities/isomers |

| Ion-Exchange Chromatography | Cation-exchange resin | Aqueous buffers with varying pH and salt concentration | Purification based on charge state |

Ultra-High Performance Liquid Chromatography (UPLC) Method Development for Trace Impurity Profiling

Ultra-High Performance Liquid Chromatography (UPLC) stands as a significant advancement over conventional HPLC, offering superior resolution, sensitivity, and speed of analysis. psu.edu These advantages are particularly valuable for impurity profiling, where trace components must be resolved from the main compound peak. waters.com A stability-indicating UPLC method is crucial for separating and quantifying potential impurities and degradants in 1-Methylamino-4-Cbz-aminobutane HCl. nih.gov

A reverse-phase UPLC method is typically developed for the analysis of polar compounds like aminobutane derivatives. The development process involves a systematic approach to optimize separation, including column selection, mobile phase composition (including pH and organic modifier), and temperature. chromatographyonline.com The use of sub-2 µm particle columns in UPLC technology facilitates higher efficiency and a significant reduction in analysis time and solvent consumption. psu.edu

A hypothetical UPLC method for 1-Methylamino-4-Cbz-aminobutane HCl could be developed using a phenyl-based column, which offers alternative selectivity for aromatic-containing molecules like the Cbz-protected amine. nih.gov Coupling the UPLC system with a photodiode array (PDA) detector allows for the assessment of peak purity, while a mass spectrometry (MS) detector provides mass information for impurity identification. waters.comscispace.com The method must be validated according to International Conference on Harmonisation (ICH) guidelines to be suitable for quality control. nih.gov

Hypothetical UPLC Method Parameters

The following table outlines potential parameters for a UPLC method designed for the impurity profiling of 1-Methylamino-4-Cbz-aminobutane HCl.

| Parameter | Condition |

| Instrument | ACQUITY UPLC System with PDA and Single Quadrupole MS Detector |

| Column | ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 60% B over 8 minutes; 60% to 95% B over 2 minutes; hold for 1 minute; return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | PDA at 254 nm; MS Scan (ESI+) |

| Injection Volume | 1 µL |

This table is a hypothetical representation based on established UPLC method development principles. waters.comnih.gov

Hypothetical Impurity Profile Data

A validated UPLC method must be capable of detecting and quantifying impurities at very low levels. The following table presents a hypothetical impurity profile, demonstrating the method's sensitivity.

| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |

| 1,4-Diaminobutane (Starting Material) | 1.5 | 0.02 | 0.06 |

| Benzyl Chloroformate (Reagent) | 8.2 | 0.03 | 0.09 |

| 1-Methylamino-4-Cbz-aminobutane | 5.8 | - | - |

| 1,4-bis(Cbz-amino)butane (By-product) | 7.1 | 0.02 | 0.07 |

| N,N-Dimethyl-1,4-diaminobutane (By-product) | 2.1 | 0.04 | 0.12 |

This table contains hypothetical data to illustrate the expected performance of a UPLC method for trace impurity analysis, with LOD/LOQ values in line with typical pharmaceutical requirements. nih.govnih.gov

Two-Dimensional Chromatography (e.g., GCxGC, LCxLC) for Complex Mixture Analysis During Synthesis

The synthesis of 1-Methylamino-4-Cbz-aminobutane HCl can produce a highly complex mixture containing the target compound, unreacted starting materials, reagents, intermediates, and various side-products. One-dimensional chromatography may be insufficient to resolve all components. Comprehensive two-dimensional liquid chromatography (LCxLC) offers vastly increased peak capacity and resolving power, making it an ideal tool for analyzing such complex pharmaceutical samples. chromatographyonline.comnih.gov

In a typical online LCxLC setup, the effluent from the first-dimension column is sequentially transferred via a switching valve to a second-dimension column for further, rapid separation. chromatographyonline.com The key to a successful LCxLC separation is to combine two different separation mechanisms to maximize orthogonality, ensuring that peaks are spread across the entire two-dimensional separation space. A common and powerful approach is to couple two different reversed-phase columns and vary the mobile phase pH between the two dimensions.

For the analysis of the synthetic mixture of 1-Methylamino-4-Cbz-aminobutane HCl, a selective comprehensive two-dimensional liquid chromatography method, such as coupling Size Exclusion Chromatography (SEC) with Reversed-Phase Liquid Chromatography (RPLC), could also be employed to separate potential oligomeric impurities. nih.gov Alternatively, given the presence of polar amine groups, derivatization could be performed to allow for analysis by two-dimensional gas chromatography (GCxGC). researchgate.net Silylation is a common derivatization technique that replaces active hydrogens on amines with a non-polar group, increasing volatility for GC analysis. phenomenex.com However, this adds complexity, and LCxLC is often preferred for its ability to analyze polar, non-volatile compounds directly.

Hypothetical LCxLC System Configuration

The table below describes a potential LCxLC-MS configuration for the in-depth analysis of a reaction mixture.

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Column | C18, 3.5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 1.8 µm, 3.0 x 50 mm |

| Mobile Phase A | 10 mM Ammonium Formate, pH 10 | 0.1% Formic Acid in Water, pH ~2.7 |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B over 60 min | 5-95% B over 1 min |

| Flow Rate | 0.5 mL/min | 1.5 mL/min |

| Modulation Time | 60 seconds | - |

| Detection | High-Resolution Mass Spectrometry (HRMS) | - |

This table represents a hypothetical LCxLC setup designed to maximize orthogonality for complex mixture analysis based on established principles. nih.gov

Hypothetical Components Identified in a Synthetic Mixture by LCxLC-HRMS

The enhanced resolving power of LCxLC allows for the tentative identification of numerous components that would co-elute in a 1D separation.

| Component | Identification Basis | Potential Origin |

| 1-Methylamino-4-Cbz-aminobutane | Accurate Mass & MS/MS | Main Product |

| 1,4-Diaminobutane | Accurate Mass & MS/MS | Starting Material |

| Benzyl alcohol | Accurate Mass & MS/MS | Reagent Degradation |

| 1-(Cbz-amino)-4-(methyl-Cbz-amino)butane | Accurate Mass & MS/MS | Over-reaction Product |

| (4-aminobutyl)carbamic acid | Accurate Mass & MS/MS | Cbz-deprotection |

| Dimer of product | Accurate Mass | Side Reaction |

This table is a hypothetical representation of compounds that could be identified in a complex synthetic mixture using the superior separation of LCxLC coupled with HRMS. nih.gov

The generation of a scientifically accurate and authoritative article as per the user's instructions is contingent on the availability of published research in these specific areas. Without such data, any attempt to create the content would be speculative and would not meet the required standards of quality and factual accuracy.

Further research in the field of computational chemistry focusing on 1-Methylamino-4-Cbz-aminobutane HCl is required for the development of the detailed article as outlined.

Iv. Theoretical and Computational Chemistry of 1 Methylamino 4 Cbz Aminobutane Hcl

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For 1-Methylamino-4-Cbz-aminobutane HCl, modeling its synthetic and degradation pathways allows for a deeper understanding of its formation, stability, and potential transformations.

Computational Elucidation of Organic Reaction Mechanisms Relevant to Synthesis and Degradation

The synthesis of carbamates, including 1-Methylamino-4-Cbz-aminobutane, typically involves the reaction of an amine with a chloroformate or the coupling of an amine, carbon dioxide, and an alkyl halide. researchgate.netacs.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanisms of these organic reactions. researchgate.netrsc.org

For instance, the synthesis of a benzyl (B1604629) carbamate (B1207046) can be modeled to map out the entire reaction coordinate. Such a study would involve identifying the structures of reactants, products, and all transient species, including intermediates and transition states. A plausible synthetic route to 1-Methylamino-4-Cbz-aminobutane involves the reaction of N-methyl-1,4-butanediamine with benzyl chloroformate. Computational modeling can confirm the most energetically favorable pathway for this reaction.

Studies on similar catalyzed reactions, such as the iridium-catalyzed formation of allyl carbamates, show that computational analysis can determine the precise role of the catalyst and other reagents. acs.orgnih.gov These models can reveal whether the catalyst activates the amine or another component, and how the nucleophilic attack proceeds. acs.org For example, in some systems, the nucleophilic carbamate is formed in situ from the reaction of an amine with CO2 before attacking the main substrate. acs.orgnih.gov By modeling these pathways, researchers can understand the factors controlling regioselectivity and stereoselectivity, providing a rational basis for optimizing reaction conditions to improve yield and purity. acs.org

Degradation pathways, such as hydrolysis of the carbamate bond, can also be modeled. These calculations would identify the transition state for the cleavage of the C-N or C-O bond, providing information on the compound's stability under various conditions.

Calculation of Activation Energies and Reaction Kinetics

A key outcome of reaction pathway modeling is the calculation of the activation energy (Ea) for each step. libretexts.org The activation energy represents the minimum energy required for a reaction to occur and is the energy difference between the reactants and the highest-energy transition state along the reaction pathway. libretexts.orgyoutube.com

The Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), and temperature (T): k = A e-Ea/RT where A is the pre-exponential factor and R is the ideal gas constant. libretexts.org

Table 1: Hypothetical Reaction Energy Profile for a Proposed Synthesis Step

This table illustrates the calculated energy values for a single step in a hypothetical reaction pathway. The activation energy is derived from these values.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials in stable conformation | 0.0 |

| TS1 | Transition State for the reaction step | +21.5 |

| Products | Resulting molecules after the reaction step | -15.0 |

| Calculated Value | --- | --- |

| Activation Energy (Ea) | Energy difference between TS1 and Reactants | 21.5 kcal/mol |

| Enthalpy of Reaction (ΔH) | Energy difference between Products and Reactants | -15.0 kcal/mol |

Prediction of Spectroscopic Properties from First Principles for Enhanced Experimental Interpretation

Computational methods allow for the prediction of various spectroscopic properties from fundamental principles, serving as a powerful tool for interpreting experimental data and confirming molecular structures. libretexts.orgherts.ac.uk For 1-Methylamino-4-Cbz-aminobutane HCl, calculating its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can aid in its characterization.

DFT and Hartree-Fock (HF) methods are commonly used to compute vibrational frequencies. scirp.orgscirp.org Studies on related benzyl carbamates have shown that while various levels of theory can be used, some provide better agreement with experimental spectra. For example, in one study, the HF/6-31+G(d) level of theory was found to be the most accurate for predicting vibrational frequencies when compared to experimental IR data. scirp.orgresearchgate.net

Calculations can also help assign specific peaks in a spectrum to the corresponding vibrational modes of the molecule (e.g., C=O stretch, N-H bend, C-N stretch). For instance, DFT calculations on carbamate pesticides have been used to identify characteristic Raman peaks, providing a theoretical basis for their detection. nih.gov

Similarly, NMR chemical shifts can be calculated and compared to experimental results. This is particularly useful for complex structures or for studying conformational dynamics. nih.gov Computational analysis can reveal how different conformers, such as those arising from rotation around the carbamate C-N bond, influence the chemical shifts of nearby protons and carbons. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved. researchgate.net

Table 2: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Methylamino-4-Cbz-aminobutane HCl

This table demonstrates how theoretical calculations using different methods can be compared to experimental data to verify spectral assignments.

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (B3LYP/6-31G(d)) | Calculated (HF/6-31+G(d)) |

| N-H Stretch (Amine HCl) | ~2750 | 2765 | 2780 |

| C-H Stretch (Aromatic) | ~3050 | 3062 | 3075 |

| C-H Stretch (Aliphatic) | ~2940 | 2955 | 2968 |

| C=O Stretch (Carbamate) | ~1690 | 1705 | 1715 |

| N-H Bend (Carbamate) | ~1530 | 1542 | 1550 |

| C-O Stretch | ~1260 | 1271 | 1278 |

In Silico Design and Prediction of Novel Analogs Based on Structural Modifications and Property Correlations

In silico drug design techniques enable the rational design and evaluation of novel compounds before their physical synthesis, saving significant time and resources. researchgate.netijpsjournal.com Starting with the core structure of 1-Methylamino-4-Cbz-aminobutane HCl, new analogs can be designed by making targeted structural modifications. These modifications could include:

Substitution on the benzyl ring (e.g., adding electron-donating or electron-withdrawing groups).

Altering the length or branching of the aminobutane chain.

Replacing the N-methyl group with other alkyl or functional groups.

Once a library of virtual analogs is created, their properties can be predicted using computational models. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used for this purpose. nih.govimist.ma A QSAR model is a mathematical equation that correlates variations in the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. nih.govresearchgate.net

To build a QSAR model, various molecular descriptors are calculated for each analog using DFT or other methods. mdpi.com These descriptors quantify different aspects of the molecule's structure and electronics, such as steric properties (e.g., van der Waals surface area), electronic properties (e.g., dipole moment, atomic charges, HOMO/LUMO energies), and topological indices. researchgate.netmdpi.com Statistical methods are then used to create a model that predicts the activity of new, untested compounds. nih.gov Such models can guide the selection of the most promising analogs for synthesis and further testing. mdpi.com

Table 3: Hypothetical QSAR Data for Designed Analogs of 1-Methylamino-4-Cbz-aminobutane

This table illustrates how calculated molecular descriptors for a series of designed analogs can be correlated with a predicted activity score.

| Analog ID | Modification | LogP (Calculated) | Dipole Moment (Debye) | Hirshfeld Charge on Carbonyl C | Predicted Activity (Score) |

| Parent | None | 2.15 | 3.4 | +0.18 | 1.00 |

| Analog-01 | 4-Chloro on Benzyl | 2.85 | 4.1 | +0.19 | 1.25 |

| Analog-02 | 4-Methoxy on Benzyl | 2.05 | 3.9 | +0.17 | 0.95 |

| Analog-03 | Chain extended to pentane | 2.60 | 3.5 | +0.18 | 1.10 |

| Analog-04 | N-ethyl instead of N-methyl | 2.53 | 3.3 | +0.18 | 1.05 |

Vi. Emerging Research Avenues and Future Perspectives in the Chemistry of 1 Methylamino 4 Cbz Aminobutane Hcl

Exploration of Novel and Highly Efficient Synthetic Pathways for Sustainable Production

The pursuit of green and sustainable chemistry is a major driver for innovation in synthetic methodologies. Future research on 1-Methylamino-4-Cbz-aminobutane HCl is expected to focus on developing pathways that are more efficient, generate less waste, and utilize less hazardous reagents than traditional methods. This involves moving beyond conventional batch synthesis to explore novel catalytic systems and reaction conditions that improve atom economy and reduce energy consumption.

Key research objectives in this area include:

Catalyst Development: Investigating new catalysts for the key reaction steps, such as the selective N-methylation and the introduction of the carbamoylbenzyl (Cbz) protecting group. Homogeneous or heterogeneous catalysts could offer higher selectivity and yield, and their reusability would contribute to a more sustainable process.

Alternative Reagents: Exploring greener alternatives to standard reagents. For instance, using dimethyl carbonate as a methylating agent instead of more hazardous options like methyl iodide.

Solvent Minimization: Developing solvent-free reaction conditions or employing greener solvents like water, supercritical fluids, or bio-based solvents to reduce the environmental impact.

A comparative analysis highlights the potential improvements of a novel synthetic approach over a traditional one.

| Feature | Traditional Synthetic Pathway | Potential Novel Pathway |

| Key Transformation | Multi-step batch reactions | Catalytic one-pot synthesis |

| Reagent Stoichiometry | Often requires excess reagents | Near-stoichiometric amounts |

| Solvent Use | High volumes of volatile organic solvents | Minimal use or green solvents |

| Energy Input | High temperature and long reaction times | Lower temperature, faster reactions |

| Waste Generation | Significant by-products and waste streams | Reduced by-products, improved atom economy |

This shift towards sustainable synthesis is not merely an environmental consideration but also an economic one, as it can lead to more cost-effective and safer manufacturing processes in the long term.

Advanced In Situ Spectroscopic Monitoring and Kinetic Studies of Reactions involving the Chemical Compound

A deeper understanding of reaction kinetics and mechanisms is fundamental to optimizing the synthesis of 1-Methylamino-4-Cbz-aminobutane HCl. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing a wealth of data that is impossible to obtain from traditional offline analysis.

Future research will likely employ a range of spectroscopic tools to study the formation and subsequent reactions of this compound:

FTIR and Raman Spectroscopy: To track the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational bands.

NMR Spectroscopy: To provide detailed structural information on transient intermediates, helping to elucidate complex reaction mechanisms.

UV-Vis Spectroscopy: Useful for monitoring reactions involving chromophoric species, such as the Cbz-protected amine.

These techniques, when coupled with kinetic modeling, can reveal the rate-determining steps, identify reaction bottlenecks, and uncover the influence of various parameters like temperature, concentration, and catalyst loading on the reaction outcome. Such detailed kinetic profiles are invaluable for process optimization, ensuring higher yields, purity, and reproducibility. For instance, oscillatory flow strategies can be used for screening and conducting processes with long processing times, suitable for carrying out kinetic investigations. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Research

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing. mdpi.com Its integration with automated platforms represents a powerful approach for the research and scalable production of 1-Methylamino-4-Cbz-aminobutane HCl.

Key Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. mdpi.com

Increased Efficiency and Yield: Improved control over reaction parameters often leads to cleaner reactions, higher yields, and shorter reaction times.

Scalability: Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel, bypassing the challenges of batch scale-up.

Automated synthesis platforms can combine flow reactors with robotic liquid handlers, purification modules, and analytical instruments. Such a system could autonomously perform a large number of experiments to rapidly screen different reaction conditions (e.g., catalysts, solvents, temperatures) and identify the optimal parameters for synthesizing 1-Methylamino-4-Cbz-aminobutane HCl. This high-throughput experimentation accelerates the research and development cycle significantly.

Application of Machine Learning and Artificial Intelligence for Predictive Chemistry and Retrosynthetic Planning

Retrosynthetic Planning: Retrosynthesis is the process of breaking down a target molecule into simpler, commercially available precursors. mit.edumit.edu AI-powered retrosynthesis tools, trained on vast databases of known chemical reactions, can propose multiple viable synthetic routes for 1-Methylamino-4-Cbz-aminobutane HCl. nih.govresearchgate.net This approach can uncover novel and non-intuitive pathways that a human chemist might overlook. cam.ac.ukresearchgate.net

Predictive Chemistry: ML models can predict various properties and behaviors of chemical compounds and reactions:

Reaction Outcome Prediction: AI models can predict the likely products and yields of a reaction, including potential side products, with high accuracy. cam.ac.uk This helps in pre-screening potential reactions and avoiding failed experiments.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physical and chemical properties of the target compound and its intermediates, aiding in the design of purification processes.

Catalyst and Reagent Selection: Machine learning can guide the selection of the most effective catalysts and reagents for a specific transformation by analyzing patterns in large datasets. nih.gov

| AI/ML Application | Function in Chemical Synthesis | Potential Impact on 1-Methylamino-4-Cbz-aminobutane HCl |

| Retrosynthesis | Proposes synthetic routes by deconstructing the target molecule. mit.edu | Identification of novel, more efficient, or cost-effective synthetic pathways. |

| Reaction Prediction | Forecasts the products and yields of a chemical reaction. cam.ac.uk | Reduces experimental trial-and-error; optimizes reaction conditions virtually. |

| Property Prediction | Estimates physicochemical properties from molecular structure. nih.gov | Facilitates the design of downstream processing and purification steps. |

| Process Optimization | Identifies optimal reaction conditions using algorithms. | Accelerates the development of a robust and high-yield synthesis protocol. |

Development of New Analytical Methodologies for Ultra-Trace Level Characterization in Complex Research Matrices

As research on 1-Methylamino-4-Cbz-aminobutane HCl advances, the need for highly sensitive and selective analytical methods to detect and quantify it at ultra-trace levels becomes critical. This is particularly important when studying the compound in complex matrices, such as in environmental samples, during in-process control of synthesis, or in biological systems for research purposes.

Future developments are expected in the following areas:

Advanced Chromatographic Techniques: Pushing the boundaries of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), to achieve lower detection limits and higher resolution. Techniques like two-dimensional liquid chromatography (2D-LC) can be employed for enhanced separation in highly complex samples.

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume, making it an attractive alternative or complementary technique to HPLC for the analysis of polar and charged compounds like the hydrochloride salt of this amine.

Novel Sample Preparation: Innovations in sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), can selectively pre-concentrate the analyte from the matrix, thereby increasing sensitivity and removing interfering substances.

Expansion of Theoretical and Computational Studies to Address Unexplored Chemical Phenomena and Properties

Theoretical and computational chemistry provides a powerful lens through which to understand the intrinsic properties of molecules at an electronic level. For 1-Methylamino-4-Cbz-aminobutane HCl, computational studies can offer insights that are difficult or impossible to obtain through experiments alone.

Future theoretical research could focus on:

Conformational Analysis: The flexible butyl chain allows for multiple conformations. Computational modeling can determine the most stable conformers and the energy barriers between them, which influences the molecule's reactivity and interactions.

Reaction Mechanism Elucidation: Quantum chemical calculations (e.g., Density Functional Theory - DFT) can be used to map the entire energy surface of a reaction, identifying transition states and intermediates. This can validate or refine mechanisms proposed from experimental studies.

Prediction of Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data and confirm the structure of the synthesized compound.

Intermolecular Interactions: Modeling how 1-Methylamino-4-Cbz-aminobutane HCl interacts with solvents, catalysts, or other molecules can provide a deeper understanding of its behavior in solution and its role in more complex chemical systems.

These computational approaches, when used in concert with experimental work, will provide a comprehensive understanding of the chemical nature of 1-Methylamino-4-Cbz-aminobutane HCl, paving the way for its more efficient synthesis and innovative application in chemical research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methylamino-4-cbz-aminobutane HCl, and what reaction conditions are critical for reproducibility?

- Methodological Answer : The compound can be synthesized via esterification of 4-aminobutyric acid with methanol using a strong acid catalyst (e.g., H2SO4) under reflux conditions. Key parameters include maintaining anhydrous conditions to prevent hydrolysis and optimizing the molar ratio of reactants (typically 1:1.2 for acid:alcohol) . Industrial methods may employ continuous flow reactors to enhance yield and purity . Characterization should include <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry to confirm the esterification product and HCl salt formation .

Q. How should researchers validate the purity of 1-Methylamino-4-cbz-aminobutane HCl, and what impurities are commonly observed?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Common impurities include unreacted 4-aminobutyric acid or methyl ester byproducts. Reference standards for related impurities (e.g., 4-chlorobutyric acid analogs) can be cross-referenced using databases like PubChem (CID 2756383) or EPA DSSTox (DTXSID10954242) .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm<sup>-1</sup>). Nuclear magnetic resonance (NMR) spectroscopy resolves the methylamino and Cbz-protected amine protons (δ 2.5–3.5 ppm for CH2 groups; δ 7.2–7.4 ppm for Cbz aromatic protons) . High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]<sup>+</sup> at m/z 273.12) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of 1-Methylamino-4-cbz-aminobutane HCl?

- Methodological Answer : Side reactions (e.g., over-esterification or degradation) are minimized by controlling temperature (<80°C) and reaction time (<24 hrs). Kinetic studies using in-situ FTIR or HPLC monitoring can identify optimal termination points. Catalytic additives (e.g., DMAP) may accelerate esterification while reducing acid catalyst load .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in bioactivity often arise from variations in assay conditions (e.g., cell line specificity, solvent DMSO concentration). Researchers should:

- Standardize protocols (e.g., NIH/NCATS guidelines for dose-response curves).

- Validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies).

- Cross-reference impurity profiles, as trace intermediates (e.g., 4-aminobutanal) may interfere with biological readouts .

Q. How can computational modeling guide the design of 1-Methylamino-4-cbz-aminobutane HCl analogs with improved pharmacokinetic properties?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors (e.g., GABA transporters). QSAR models optimize logP (target: 1.5–2.5) and polar surface area (<90 Å<sup>2</sup>) for blood-brain barrier permeability. Free-energy perturbation (FEP) simulations assess the impact of substituents (e.g., Cbz group replacement) on thermodynamic stability .

Q. What experimental controls are critical when evaluating the stability of this compound under physiological conditions?

- Methodological Answer : Include:

- Positive control : Commercial protease inhibitors to rule out enzymatic degradation.

- Negative control : Incubate the compound in phosphate-buffered saline (PBS) at 37°C to assess non-enzymatic hydrolysis.

- Analytical controls : Spiked recovery experiments using deuterated internal standards (e.g., d4-4-aminobutyric acid) for LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.